N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide
Description
Properties
IUPAC Name |
N-ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4S/c1-3-10(16(2,14)15)8-7(11(12)13)5-4-6-9-8/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEIRBBVPJCFBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(C=CC=N1)[N+](=O)[O-])S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Primary Synthesis via Nucleophilic Substitution
The most widely documented method involves the reaction of 3-nitropyridin-2-amine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine or sodium hydride). The mechanism proceeds via a nucleophilic substitution (SN2) where the amine group attacks the electrophilic sulfur atom of methanesulfonyl chloride, displacing chloride and forming the sulfonamide bond.
Key Reaction Conditions
Alternative Routes via Nitropyridine Intermediates
Patent literature describes the use of halogenated pyridine precursors (e.g., 2-chloro-3-nitropyridine) as starting materials. For example:
-
Halogen displacement with ethylamine in DCM at −10°C to 0°C.
-
Diazotization of 4-chloro-2-amino-3-nitropyridine using sodium nitrite and HCl, followed by hydrolysis to yield hydroxyl intermediates.
Example Protocol
-
Step 1: 4-Chloro-2-amino-3-nitropyridine (5.0 g) in DCM (150 mL) reacts with cyclopropanecarbonyl chloride (15 g) at −10°C.
-
Step 2: Triethylamine (4 mL) is added to neutralize HCl, followed by stirring at 25–35°C for 5–6 hours.
-
Purification: Ethyl acetate recrystallization yields 85–90% purity.
Optimization of Reaction Parameters
Solvent and Base Selection
Notable Findings
Nitration and Functional Group Compatibility
The nitro group at position 3 of the pyridine ring is critical for directing subsequent substitutions. Studies on analogous compounds reveal:
-
Regioselectivity: The nitro group activates the pyridine ring at position 2 for sulfonamide formation while deactivating position 4.
-
Side Reactions: Over-nitration or reduction of the nitro group can occur if reaction temperatures exceed 40°C.
Comparative Analysis of Synthetic Methods
Scalability and Industrial Feasibility
Catalytic Hydrogenation
A patent describes catalytic hydrogenation of p-nitrophenyl methanesulfonamide intermediates to reduce nitro groups while preserving the sulfonamide moiety.
Continuous Flow Synthesis
Emerging techniques using microreactors demonstrate:
Characterization and Quality Control
Critical Analytical Data
-
¹H NMR (CDCl₃): δ 9.55 (d, 1H, J = 2.1 Hz), 9.06 (d, 1H, J = 2.1 Hz), 3.03 (s, 3H).
-
HPLC Purity: ≥98% (C18 column, acetonitrile/water gradient).
Impurity Profiling
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides are used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-Ethyl-N-(3-aminopyridin-2-yl)methanesulfonamide .
Scientific Research Applications
Synthesis and Chemical Properties
Preparation Methods:
The synthesis of N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide typically involves the reaction of 3-nitropyridine-2-amine with ethyl methanesulfonate. This reaction is facilitated by a base such as sodium hydride or potassium carbonate under controlled conditions to ensure high yield and purity. The process can be scaled for industrial production, maintaining optimized conditions for bulk synthesis.
Chemical Reactions:
This compound undergoes various chemical transformations:
- Oxidation: The nitro group can be reduced to an amino group.
- Reduction: It can yield different derivatives when treated with reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Chemistry
This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for modifications that can lead to new derivatives with potentially enhanced properties.
Biology
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties: Studies suggest that derivatives of nitropyridines, including this compound, may possess antimicrobial effects due to their ability to interact with bacterial enzymes.
- Anticancer Activity: Preliminary investigations show potential anticancer properties attributed to the compound’s ability to induce apoptosis in cancer cells through reactive intermediates formed during metabolic processes .
Medicine
Ongoing research is exploring the therapeutic applications of this compound:
- Drug Development: The compound is being investigated as a potential therapeutic agent for various diseases, including infectious diseases like leishmaniasis and Chagas disease. Its structural features may allow it to act on specific molecular targets involved in these diseases .
- Mechanism of Action: The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Understanding these mechanisms is crucial for developing effective treatments .
Case Studies and Research Findings
- Antimicrobial Activity Study:
- Anticancer Mechanism Investigation:
- Therapeutic Potential in Infectious Diseases:
Mechanism of Action
The mechanism of action of N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(3-nitropyridin-2-yl)methanesulfonamide
- N-Propyl-N-(3-nitropyridin-2-yl)methanesulfonamide
- N-Butyl-N-(3-nitropyridin-2-yl)methanesulfonamide
Uniqueness
N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, focusing on research findings, mechanisms of action, and comparative studies with similar compounds.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies indicate that nitro-containing compounds, including this sulfonamide derivative, are effective against various bacterial strains. The mechanism often involves the reduction of the nitro group to produce reactive intermediates that can bind to DNA, leading to cell death. For instance, nitro derivatives have been shown to display activity against Mycobacterium tuberculosis and other pathogens through similar mechanisms of action .
Table 1: Antimicrobial Activity Against Various Bacterial Strains
| Compound | Target Bacteria | MIC (µg/mL) | MBC/MIC Ratio |
|---|---|---|---|
| This compound | Staphylococcus epidermidis | 62.5 | 1 |
| This compound | Bacillus subtilis | 31.25 | 1 |
| This compound | Escherichia coli | 125 | 2 |
Anticancer Activity
Research has highlighted the anticancer potential of this compound, particularly in inhibiting tumor growth in various cancer cell lines. The compound's effectiveness is attributed to its ability to induce apoptosis and disrupt cellular signaling pathways critical for cancer cell proliferation.
Case Study: Anticancer Efficacy
In a study evaluating the compound's effects on colon cancer cell lines, it was found to exhibit an IC50 value of approximately 7.29 μM against the SW1116 cell line, indicating substantial potency compared to standard chemotherapeutics like methotrexate . The structure-activity relationship (SAR) analysis revealed that modifications in the nitro group significantly influenced its anticancer efficacy.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. Nitro groups are known to play dual roles as pharmacophores and toxicophores, influencing both therapeutic and adverse effects. The compound has shown potential in inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are key players in inflammatory responses .
The biological activity of this compound is largely attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates interact with cellular components, leading to various biological effects:
- DNA Binding : Reduced nitro species can covalently bind to DNA, causing damage and triggering apoptotic pathways.
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and cancer progression by interacting with their active sites.
- Cell Signaling Modulation : It alters signaling pathways that regulate cell survival and proliferation.
Comparison with Similar Compounds
This compound can be compared with other related compounds to elucidate its unique properties:
| Compound Name | Antimicrobial Efficacy | Anticancer Efficacy | Anti-inflammatory Efficacy |
|---|---|---|---|
| N-Methyl-N-(3-nitropyridin-2-yl)methanesulfonamide | Moderate | Low | Moderate |
| N-Propyl-N-(3-nitropyridin-2-yl)methanesulfonamide | High | Moderate | High |
| This compound | High | High | High |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted pyridine derivatives. For example:
- Step 1 : Reacting 3-nitropyridin-2-amine with ethylating agents (e.g., ethyl bromide) in the presence of a base to introduce the ethyl group.
- Step 2 : Sulfonylation using methanesulfonyl chloride under anhydrous conditions (e.g., dichloromethane) with a tertiary amine (e.g., triethylamine) to neutralize HCl byproducts .
- Optimization : Reaction temperatures (0–60°C) and solvent choices (DMF, THF) significantly impact yield and purity. Post-synthesis purification via recrystallization or column chromatography is often required .
Q. How is the molecular structure of This compound characterized?
- Methodological Answer :
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) is employed to determine bond lengths, angles, and packing interactions. Programs like SHELXL (for refinement) and SHELXS (for solution) are widely used .
- Spectroscopic Techniques :
- NMR : and NMR confirm substituent integration and electronic environments.
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of This compound, and how are they addressed?
- Methodological Answer :
- Twinned Data : High-resolution data (≤1.0 Å) minimizes errors in electron density maps. SHELXL’s twin refinement tools (e.g., BASF parameter) resolve overlapping reflections .
- Hydrogen Bonding : Weak intermolecular interactions (e.g., C–H⋯O) are modeled using restrained refinement. Geometric constraints (riding model) for H atoms improve accuracy .
- Validation : Tools like PLATON and CCDC Mercury assess structural plausibility and packing motifs .
Q. How can researchers assess the biological activity of This compound in cancer models?
- Methodological Answer :
- In Vitro Assays :
- COX-2 Inhibition : Similar to NS-398 (a COX-2 inhibitor), dose-response curves (IC) are generated using enzyme-linked immunosorbent assays (ELISA) .
- Cell Viability : MTT assays on oral squamous cell carcinoma (OSCC) lines evaluate cytotoxic effects .
- Statistical Analysis : Student’s t-test or ANOVA compares treatment groups (p < 0.05 threshold). Data are reported as mean ± SD/SE .
Q. How do researchers reconcile contradictions in synthetic yields or by-product formation?
- Methodological Answer :
- By-Product Analysis : LC-MS and NMR identify impurities (e.g., unreacted starting materials or sulfonate esters).
- Optimization Strategies :
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions during sulfonylation .
- Reagent Stoichiometry : Excess methanesulfonyl chloride (1.2–1.5 equiv) drives the reaction to completion .
- Case Study : Inconsistent yields from 3-nitropyridin-2-amine ethylation are mitigated by using phase-transfer catalysts (e.g., tetrabutylammonium bromide) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
